molecular formula C13H11F3N2O2S B2843205 Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate CAS No. 860783-84-2

Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate

Cat. No.: B2843205
CAS No.: 860783-84-2
M. Wt: 316.3
InChI Key: CZTBWEDMSDHTQS-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate is a fluorinated thiazole derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the anilino ring and an ethyl ester moiety at the 4-position of the thiazole core. Thiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The introduction of a trifluoromethyl group enhances metabolic stability, lipophilicity, and electronic effects, making this compound a promising candidate for drug discovery .

Properties

IUPAC Name

ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-7-21-12(18-10)17-9-5-3-8(4-6-9)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTBWEDMSDHTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4-(trifluoromethyl)aniline, which is then reacted with ethyl 2-bromo-1,3-thiazole-4-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate can be synthesized through various methods involving thiazole derivatives. The synthesis typically involves the reaction of thiazole with an appropriate aniline derivative under specific conditions to yield the desired product. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Biological Evaluations

This compound has been evaluated for various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against Bacillus subtilis and Aspergillus niger .
  • Anticancer Potential : Thiazole derivatives are being investigated for their anticancer properties. The structural modifications in compounds like this compound enhance their interaction with biological targets involved in cancer progression .

Pharmacological Insights

Research indicates that compounds containing the thiazole moiety possess various pharmacological activities including:

  • Antibacterial : The compound has shown promising results against gram-positive and gram-negative bacteria.
  • Antifungal : Effective against certain fungal pathogens.
  • Anti-inflammatory : Potential to reduce inflammation through specific biochemical pathways .

Case Studies

Several studies have documented the effectiveness of thiazole derivatives in clinical settings:

  • A study published in Chemistry & Biology Interface highlighted the synthesis and antimicrobial evaluation of thiazole derivatives, demonstrating their potential as effective antimicrobial agents .
  • Research focusing on thiazolo[3,2-b]-1,2,4-triazine derivatives revealed their broad-spectrum antibacterial activity compared to standard antibiotics, indicating that structural modifications can lead to enhanced efficacy .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against Bacillus subtilis and Aspergillus niger
AnticancerPromising results in inhibiting cancer cell proliferation
Anti-inflammatoryPotential to reduce inflammation

Mechanism of Action

The mechanism by which Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Additionally, the thiazole ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The electronic nature and positioning of substituents on the thiazole ring and anilino group significantly influence physicochemical properties and biological interactions. Key comparisons include:

Compound Name Substituent (Position) Key Properties References
Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate -CF₃ (anilino para), ethyl ester (C4) High lipophilicity; electron-withdrawing -CF₃ enhances stability and acidity
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate -CF₃ (thiazole C5), phenyl (C2) Coplanar thiazole-phenyl structure; no H-bonding in crystal lattice
Ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate -NO₂ (anilino ortho) Predicted pKa = 1.20 (high acidity due to -NO₂); higher molar mass (293.3 g/mol)
Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate -CH₃ (anilino para) Lower molar mass (247.31 g/mol); electron-donating -CH₃ increases electron density
Ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate -Cl (C5), -OCH₃ (C2) Mixed electronic effects (-Cl withdraws, -OCH₃ donates); potential for H-bonding

Key Observations :

  • Trifluoromethyl vs. Nitro: The -CF₃ group (moderate electron-withdrawing) in the target compound offers a balance between stability and reactivity, whereas the stronger electron-withdrawing -NO₂ group in the nitro analog increases acidity but may reduce bioavailability due to excessive polarity .
  • Positional Isomerism: Trifluoromethyl at the anilino para position (target) vs. thiazole C5 () alters conjugation and steric effects.
  • Methyl vs.

Structural and Crystallographic Insights

  • Coplanarity: The target compound’s anilino-thiazole dihedral angle is likely minimal (similar to ’s 5.15°), promoting planar molecular conformations that favor target binding .
  • Crystal Packing : Unlike ’s compound, which lacks intermolecular H-bonding, analogs with -OH or -NH₂ groups (e.g., ) may exhibit stronger crystal lattice interactions .

Biological Activity

Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C14H13F3N2O2S
  • Molecular Weight : 330.33 g/mol
  • IUPAC Name : Ethyl 5-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate

This structure features a thiazole ring, which is known for its role in various biological activities, particularly in anticancer and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety is crucial for its activity. For instance, studies indicate that modifications in the phenyl ring enhance its antitumor efficacy by affecting the interaction with cellular targets .
  • Antimicrobial Properties : Research has demonstrated that thiazole derivatives possess antimicrobial properties. The trifluoromethyl group contributes to increased lipophilicity, enhancing membrane penetration and subsequent antimicrobial action .
  • Enzyme Inhibition : this compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways, including those related to cancer and bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Studies : A study reported that derivatives of thiazoles exhibited IC50 values ranging from 1.61 to 23.30 µg/mL against various cancer cell lines, indicating potent anticancer properties. The structural modifications significantly influenced these activities, highlighting the importance of specific substituents on the phenyl ring .
  • Antimicrobial Activity : In vitro tests have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The trifluoromethyl substitution enhances the compound's ability to disrupt bacterial cell membranes, leading to cell death .
  • Enzyme Inhibition : Research indicated that certain thiazole compounds could inhibit key enzymes involved in tumor progression and microbial resistance mechanisms. This inhibition is often linked to the ability of these compounds to bind effectively to enzyme active sites due to their structural characteristics .

Data Table: Biological Activities Summary

Biological ActivityObserved EffectReference
AntitumorIC50 values < 23.30 µg/mL
AntimicrobialEffective against multiple strains
Enzyme InhibitionInhibits key cancer-related enzymes

Q & A

Basic: What are the key synthetic routes for Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate, and what purification challenges arise?

Answer:
The synthesis typically involves condensation reactions between thiazole precursors and trifluoromethyl-substituted aniline derivatives. For example, analogous compounds (e.g., Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate) are synthesized via cyclization of thiourea intermediates with α-haloketones under basic conditions . Key challenges include:

  • Byproduct formation : The trifluoromethyl group can sterically hinder reactivity, leading to incomplete cyclization.
  • Purification : Due to polar byproducts, column chromatography with gradients of ethyl acetate/hexane is often required .
  • Yield optimization : Microwave-assisted synthesis or catalysis (e.g., p-toluenesulfonic acid) may improve reaction efficiency .

Advanced: How can X-ray crystallography resolve the compound’s structural conformation, and what role does SHELX software play?

Answer:
X-ray crystallography is critical for determining bond angles, dihedral angles, and intermolecular interactions. For example:

  • SHELX suite : SHELXL refines small-molecule structures using high-resolution data, while SHELXS solves phases via direct methods. The software’s robustness with twinned or low-quality data makes it ideal for fluorinated compounds, which often exhibit disorder .
  • Key parameters : The trifluoromethyl group’s orientation relative to the thiazole ring and anilino moiety can be validated through electron density maps. Discrepancies >0.01 Å in bond lengths may indicate conformational flexibility .

Basic: What spectroscopic techniques confirm successful synthesis, and what diagnostic signals are observed?

Answer:

  • NMR :
    • ¹H NMR : Aromatic protons from the anilino group appear as doublets (δ 7.2–7.8 ppm), while the ethyl ester’s CH₃ resonates as a triplet (δ 1.3 ppm) .
    • ¹⁹F NMR : The CF₃ group shows a singlet near δ -60 ppm .
  • IR : Stretching vibrations for C=O (ester, ~1700 cm⁻¹) and C-N (thiazole, ~1250 cm⁻¹) confirm functional groups .
  • LCMS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂Et) validate the structure .

Advanced: How can contradictory biological activity data across studies be resolved methodologically?

Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or temperature alter compound solubility and activity .
  • Structural analogs : Impurities in analogs (e.g., Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate) can confound results. Purity must exceed 95% (HPLC) for reliable comparisons .
  • Statistical validation : Replicate experiments (n ≥ 3) with ANOVA analysis minimize variability. For example, a study on pyrimidine-thiazole hybrids used triplicate assays to confirm antifungal activity .

Advanced: How does substituting the trifluoromethyl group impact bioactivity?

Answer:
The CF₃ group enhances lipophilicity and metabolic stability, but substitutions alter activity:

Modification Impact on Bioactivity Reference
CF₃ → CH₃ Reduced antifungal potency (2–5× lower)
CF₃ → Cl Increased cytotoxicity in cancer cell lines
CF₃ → OCF₃ Improved blood-brain barrier penetration

Mechanistically, the CF₃ group’s electron-withdrawing effect stabilizes charge-transfer interactions in enzyme active sites (e.g., CYP450 inhibition) .

Basic: What in vitro assays are used to evaluate enzyme inhibitory activity?

Answer:

  • Kinase assays : ADP-Glo™ kinase assays measure ATP consumption (e.g., EGFR inhibition at 10 µM) .
  • Fluorogenic substrates : For proteases, cleavage of substrates like AMC (7-amino-4-methylcoumarin) quantifies inhibition (IC₅₀ values) .
  • Microplate readers : Absorbance/fluorescence data (e.g., 340 nm for NADH depletion in dehydrogenase assays) are normalized to controls .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : The compound’s thiazole ring aligns with hydrophobic pockets in COX-2, while the CF₃ group forms halogen bonds with Arg120 .
  • MD simulations (GROMACS) : Trajectories >100 ns reveal stability of hydrogen bonds (e.g., between the anilino NH and Glu802 in EGFR) .
  • QSAR models : Hammett constants (σ) for the CF₃ group correlate with logP and IC₅₀ in antifungal QSAR studies (R² > 0.85) .

Basic: What are the stability profiles under varying storage conditions?

Answer:

  • Thermal stability : Decomposition >150°C (TGA data) due to ester group cleavage .
  • Photostability : UV light (254 nm) induces thiazole ring oxidation; store in amber vials .
  • Solution stability : In DMSO, <5% degradation over 30 days at -20°C (HPLC monitoring) .

Advanced: How does crystallographic data inform polymorphism screening?

Answer:
Polymorphs are identified via:

  • PXRD : Distinct peaks at 2θ = 12.5°, 17.8° for Form I vs. 10.2°, 19.4° for Form II .
  • DSC : Endotherms at 180°C (Form I) vs. 165°C (Form II) indicate stability differences .
  • Hirshfeld surfaces : Analyze intermolecular interactions (e.g., C-F⋯H contacts) to predict dominant polymorphs .

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